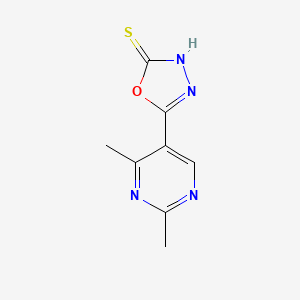
(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate typically involves the reaction of xanthone derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives .
Aplicaciones Científicas De Investigación
(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate involves its interaction with cellular components. The compound’s anti-oxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . Its cytotoxic effects are believed to result from the induction of apoptosis in cancer cells through the activation of specific molecular pathways .
Comparación Con Compuestos Similares
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- Methyl 3-oxo-2-(9H-xanthen-9-yl)butanoate
- 1,7-Dihydroxy-3-methoxyxanthone
Comparison: Compared to these similar compounds, (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate stands out due to its unique functional groups, which enhance its solubility and bioactivity. The presence of the methoxy and acetate groups provides additional sites for chemical modification, making it a versatile compound for various applications .
Propiedades
Número CAS |
85637-25-8 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
(1-methoxy-3-methyl-9-oxoxanthen-4-yl)methyl acetate |
InChI |
InChI=1S/C18H16O5/c1-10-8-15(21-3)16-17(20)12-6-4-5-7-14(12)23-18(16)13(10)9-22-11(2)19/h4-8H,9H2,1-3H3 |
Clave InChI |
LQSDTEQCECXPKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1COC(=O)C)OC3=CC=CC=C3C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)



![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)





![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)


